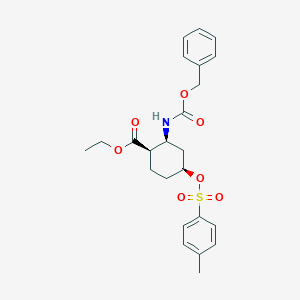

![molecular formula C8H11Cl2N3 B1142876 Imidazo[1,2-a]pyridin-2-ylmethanamine CAS No. 165736-20-9](/img/structure/B1142876.png)

Imidazo[1,2-a]pyridin-2-ylmethanamine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine derivatives and related compounds often involves multi-step reactions including cyclization, bromination, and nucleophilic substitution. A method involves the ring opening followed by ring closure reactions to afford novel derivatives. Elemental analysis and spectral data are used to establish the chemical structure of synthesized compounds (Halim & Ibrahim, 2022).

Molecular Structure Analysis

Structural analysis is performed using techniques such as single crystal X-ray diffraction, providing insights into the crystal packing, molecular conformation, and intermolecular interactions. For instance, the crystal structure determination reveals how various rings within the molecule are oriented relative to each other and the types of hydrogen bonding present (Ganapathy et al., 2015).

Chemical Reactions and Properties

3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine undergoes a range of chemical reactions, including nucleophilic attacks and cycloadditions, leading to the formation of various heterocyclic compounds. The local reactivity descriptors indicate high reactivity for nucleophilic attacks at specific carbon atoms (Halim & Ibrahim, 2022). The reactivity towards different reagents and conditions enables the synthesis of a broad array of derivatives with potential biological and materials applications.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystallinity, are closely related to the molecular structure. Crystallographic studies provide valuable data on the compound's solid-state properties, informing its suitability for various applications. The molecular packing, stabilized by hydrogen bonding and other non-covalent interactions, influences these properties significantly (Ganapathy et al., 2015).

Chemical Properties Analysis

The chemical properties of 3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine, such as reactivity, stability, and electronic characteristics, are explored through computational studies and experimental data. DFT calculations, NBO analysis, and spectral studies help in understanding the electron distribution, hyperconjugative interactions, and the influence of substituents on the molecule's reactivity and stability (Halim & Ibrahim, 2022).

Wissenschaftliche Forschungsanwendungen

Application 1: Anticancer Activity

- Scientific Field : Medicinal Chemistry

- Summary of the Application : Imidazo[1,2-a]pyridine derivatives have been synthesized and their anticancer activity has been evaluated .

- Methods of Application : An efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyridines via one-pot three-component condensations has been reported . The product, generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine, undergoes [4 + 1] cycloaddition with tert-butyl isocyanide, affording the corresponding imidazopyridine derivatives in good yields .

- Results or Outcomes : The anti-cancer activities of the synthesized compounds were evaluated against four cancer cells (Hep-2, HepG2, MCF-7, A375) and the normal Vero cell. Significant anti-cancer activities were observed and compared with the standard drug Doxorubicin .

Application 2: Synthesis Under Microwave Irradiation

- Scientific Field : Organic Chemistry

- Summary of the Application : A series of imidazo[1,2-a]pyridines have been synthesized in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .

- Methods of Application : A facile solvent- and catalyst-free method for the synthesis of imidazo[1,2-a]pyridines under microwave irradiation has been developed .

- Results or Outcomes : The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup and environmentally benign .

Application 3: Radical Reactions

- Scientific Field : Organic Chemistry

- Summary of the Application : Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

- Methods of Application : This review summarizes the recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

- Results or Outcomes : The results of these radical reactions have led to the construction of various imidazo[1,2-a]pyridine derivatives .

Application 4: Luminescent Materials

- Scientific Field : Materials Science

- Summary of the Application : Imidazo[1,2-a]pyridine derivatives have great potential in several research areas, from materials science to the pharmaceutical field. They have been reported in different technological applications, such as optoelectronic devices, sensors, and emitters for confocal microscopy and imaging .

- Methods of Application : The methods of application vary depending on the specific application. For example, in the case of optoelectronic devices, these compounds can be incorporated into the device structure to enhance its performance .

- Results or Outcomes : The outcomes of these applications have shown promising innovations in the respective fields .

Application 5: Antibacterial and Antifungal Activity

- Scientific Field : Medicinal Chemistry

- Summary of the Application : Substituted imidazo[1,2-a]pyridines possess a broad spectrum of biological activity and can be used as antibacterial and antifungal drugs .

- Methods of Application : The methods of application vary depending on the specific application. For example, in the case of antibacterial and antifungal drugs, these compounds can be incorporated into the drug structure to enhance its performance .

- Results or Outcomes : The outcomes of these applications have shown promising innovations in the respective fields .

Application 6: Optoelectronic Devices

- Scientific Field : Materials Science

- Summary of the Application : Imidazo[1,2-a]pyridine derivatives have been reported in different technological applications, such as optoelectronic devices .

- Methods of Application : The methods of application vary depending on the specific application. For example, in the case of optoelectronic devices, these compounds can be incorporated into the device structure to enhance its performance .

- Results or Outcomes : The outcomes of these applications have shown promising innovations in the respective fields .

Safety And Hazards

Imidazo[1,2-a]pyridin-2-ylmethanamine is classified as a combustible solid . It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

Imidazo[1,2-a]pyridin-2-ylmethanamine and related compounds have a wide range of applications in medicinal chemistry and material science . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . Future research will likely continue to explore these functionalization strategies and the potential applications of these compounds.

Eigenschaften

IUPAC Name |

imidazo[1,2-a]pyridin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-5-7-6-11-4-2-1-3-8(11)10-7/h1-4,6H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRIYMLJYQLICB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyridin-2-ylmethanamine | |

CAS RN |

165736-20-9 | |

| Record name | (Imidazo[1,2-a]pyridin-2-ylmethyl)amine dihydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

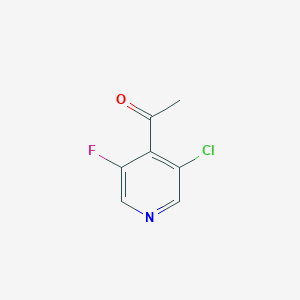

![3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142799.png)